molecular formula C20H21Cl2NO4S B15098942 N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Cat. No.: B15098942
M. Wt: 442.4 g/mol
InChI Key: GUOVBHLIYDBTDN-UHFFFAOYSA-N
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Description

N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic benzamide derivative characterized by a complex substitution pattern. Its structure includes:

  • N-benzyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) substituents, introducing sulfone and heterocyclic moieties that may influence solubility, metabolic stability, and target binding.

Properties

Molecular Formula

C20H21Cl2NO4S

Molecular Weight

442.4 g/mol

IUPAC Name

N-benzyl-3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide

InChI

InChI=1S/C20H21Cl2NO4S/c1-2-27-19-17(21)10-15(11-18(19)22)20(24)23(12-14-6-4-3-5-7-14)16-8-9-28(25,26)13-16/h3-7,10-11,16H,2,8-9,12-13H2,1H3

InChI Key

GUOVBHLIYDBTDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The compound shares a benzamide backbone with several pesticidal chemicals but differs in substituents and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Use (Reported)
N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide Benzamide 3,5-dichloro, 4-ethoxy, N-benzyl, N-(sulfone-tetrahydrothiophen) Not reported
Etobenzanid Benzamide 2,3-dichlorophenyl, 4-(ethoxymethoxy) Pesticide
Sulfentrazone Sulfonamide 2,4-dichloro-5-(difluoromethyl-triazolone), methanesulfonamide Herbicide
Diflufenican Benzamide 2,4-difluorophenyl, 3-(trifluoromethyl)phenoxy-pyridine Herbicide
Mefluidide Acetamide 2,4-dimethylphenyl, trifluoromethylsulfonylamino Plant growth regulator
Key Observations:

Benzamide Core: The target compound and etobenzanid both utilize a benzamide backbone, which is associated with pesticidal activity .

Sulfone vs. Sulfonamide : The target’s 1,1-dioxidotetrahydrothiophen group introduces a cyclic sulfone, contrasting with sulfentrazone’s linear sulfonamide. Sulfones often enhance oxidative stability compared to sulfonamides.

Chlorination Pattern: The 3,5-dichloro substitution may increase steric hindrance compared to etobenzanid’s 2,3-dichloro configuration, possibly affecting binding to chlorophenol-targeted enzymes.

Hypothesized Bioactivity and Mechanisms

  • Sulfone Role : The tetrahydrothiophen sulfone could mimic sulfonamide-containing herbicides (e.g., sulfentrazone) in inhibiting acetolactate synthase (ALS) or other enzymes .
  • Ethoxy Group: The 4-ethoxy substituent may slow metabolic degradation compared to methoxy groups, as seen in diflufenican’s trifluoromethyl-phenoxy moiety .

Potential Advantages and Limitations

  • Advantages :
    • The sulfone heterocycle may confer resistance to hydrolysis, enhancing environmental persistence.
    • Dual N-substituents (benzyl and sulfone) could enable multi-target interactions.
  • Limitations :
    • High molecular weight and complexity may hinder synthetic scalability.
    • Unsubstituted benzene positions (e.g., para to ethoxy) could limit steric complementarity with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide?

  • Methodological Answer : A multi-step synthesis is typically required. Key steps include:

  • Amide Coupling : Reacting 3,5-dichloro-4-ethoxybenzoyl chloride with N-benzyltetrahydrothiophen-3-amine under basic conditions (e.g., triethylamine in dichloromethane) to form the benzamide core .
  • Sulfone Oxidation : Treating the tetrahydrothiophene moiety with oxidizing agents (e.g., H2O2/acetic acid) to achieve the 1,1-dioxide group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the pure product .

Q. How can the crystal structure of this compound be resolved?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Grow single crystals via slow evaporation of a saturated solution in acetone or DMSO.
  • Data Refinement : Use SHELX software (e.g., SHELXL) for structure solution and refinement. SHELX’s robust algorithms handle heavy atoms (Cl, S) and hydrogen bonding networks effectively .
  • Validation : Cross-check with CCDC databases to confirm bond angles and torsional parameters.

Q. What spectroscopic techniques confirm its structural identity?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
  • Ethoxy group: δ ~1.3 ppm (triplet, CH2CH3) and δ ~4.0 ppm (quartet, OCH2).
  • Tetrahydrothiophene-dioxide: δ ~3.5–4.2 ppm (multiplet, CH2SO2) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> and isotopic Cl2 pattern .

Q. What biological activities are reported for structurally analogous benzamides?

  • Methodological Answer :

  • Fungicidal Activity : Zoxamide (a dichlorobenzamide derivative) inhibits tubulin polymerization in Phytophthora species .
  • Neuropharmacology : Raclopride (a 3,5-dichloro-N-substituted benzamide) acts as a dopamine D2 receptor antagonist .
  • Experimental Screening : Use enzyme inhibition assays (e.g., kinase panels) or microbial growth inhibition tests to evaluate activity.

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

  • Methodological Answer :

  • Reaction Optimization :
  • Use microfluidic reactors for precise control of reaction parameters (e.g., temperature, mixing), reducing side reactions (e.g., hydrolysis of the ethoxy group) .
  • Screen catalysts (e.g., DMAP for acyl transfer) to enhance coupling efficiency .
  • By-Product Analysis : Employ LC-MS to identify impurities (e.g., dechlorinated or over-oxidized derivatives) and adjust stoichiometry .

Q. How to resolve contradictions in reported biological data for benzamide derivatives?

  • Methodological Answer :

  • Assay Standardization : Compare results across studies using standardized protocols (e.g., fixed pH, cell lines).
  • Structural-Activity Relationship (SAR) : Synthesize analogs with incremental modifications (e.g., replacing Cl with F) to isolate critical functional groups .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in receptor binding affinities .

Q. What advanced techniques characterize its stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or hydrolytic conditions (pH 1–13). Monitor degradation via:
  • HPLC-DAD : Quantify parent compound and breakdown products .
  • NMR Spectroscopy : Detect structural changes (e.g., ethoxy cleavage) .
  • Metabolite Profiling : Use <sup>14</sup>C-labeled analogs to track metabolic pathways in vitro .

Q. How can computational modeling predict its pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on sulfone group polarity .
  • Docking Studies : Compare binding modes with known targets (e.g., fungal tubulin vs. dopamine receptors) to prioritize experimental validation .

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